Product packaging for 9-sulfinyl-9H-thioxanthene 10-oxide(Cat. No.:)

9-sulfinyl-9H-thioxanthene 10-oxide

Cat. No.: B371521
M. Wt: 260.3g/mol
InChI Key: XMEKQDKVCRTTTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Sulfinyl-9H-thioxanthene 10-oxide is a specialized sulfur-containing heterocyclic compound built on the thioxanthene scaffold, where the oxygen atom found in xanthene is replaced by a sulfur atom . This molecule features a sulfinyl group at the 9-position and a sulfoxide group at the 10-position, making it a structurally intriguing derivative for advanced chemical research. The thioxanthene core is known for its non-planar, "butterfly" geometry, as the two benzene rings are connected by both a carbon and a sulfur atom, leading to a significant dihedral angle between them . This unique architecture impacts the compound's electronic properties and its interactions in various systems. As a class, thioxanthene derivatives are of significant interest in several scientific fields due to their versatile optical and electronic properties. They are frequently investigated as key components in the development of light-driven molecular motors and other photoactive materials . Furthermore, the thioxanthene scaffold is a privileged structure in medicinal chemistry, forming the chemical backbone of several typical antipsychotic agents, such as thiothixene and zuclopenthixol . These pharmaceuticals exert their effects primarily by acting as antagonists at dopaminergic receptors in the brain . Researchers value this compound as a sophisticated building block for synthesizing novel functional materials and as a probe for studying structure-activity relationships in bioactive compound development. This product is intended for research use only and is not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8O2S2 B371521 9-sulfinyl-9H-thioxanthene 10-oxide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H8O2S2

Molecular Weight

260.3g/mol

IUPAC Name

9-sulfinylthioxanthene 10-oxide

InChI

InChI=1S/C13H8O2S2/c14-16-13-9-5-1-3-7-11(9)17(15)12-8-4-2-6-10(12)13/h1-8H

InChI Key

XMEKQDKVCRTTTR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=S=O)C3=CC=CC=C3S2=O

Canonical SMILES

C1=CC=C2C(=C1)C(=S=O)C3=CC=CC=C3S2=O

Origin of Product

United States

Synthetic Methodologies for the Formation of Oxidized 9h Thioxanthene Derivatives

Strategic Approaches to Sulfoxide (B87167) and Sulfone Linkages on Thioxanthene (B1196266) Scaffolds

Direct oxidation of the sulfur atom in the thioxanthene core is a common and effective method for preparing sulfoxides and sulfones. Reagents such as hydrogen peroxide and ammonium (B1175870) persulfate are frequently employed for this purpose.

Hydrogen Peroxide: The oxidation of 9H-thioxanthen-9-one using hydrogen peroxide (H₂O₂) can lead to the formation of 9H-thioxanthene 10-oxide. For instance, the reaction of thioxanthen-9-one (B50317) with hydrogen peroxide in acetic acid under reflux conditions yields 9H-thioxanthen-9-one 10,10-dioxide. rsc.org The use of a catalyst, such as zirconium tetrachloride (ZrCl₄), can facilitate the oxidation of 9H-thioxanthen-9-one with H₂O₂ at room temperature, producing both the mono-oxide and the 10,10-dioxide derivatives. Similarly, treatment of 9-phenylthioxanthen-9-ol with hydrogen peroxide in an acidic medium can also produce the corresponding 10,10-dioxide, albeit sometimes in low yields. The oxidation of various sulfides to sulfones can be efficiently achieved with a urea-hydrogen peroxide complex in the presence of phthalic anhydride. semanticscholar.org

Ammonium Persulfate: Ammonium persulfate ((NH₄)₂S₂O₈) is another powerful oxidizing agent used in the synthesis of thioxanthene derivatives. wikipedia.orgorganic-chemistry.org It can be used for the oxidation of thiols to disulfides and is noted for its stability and affordability. researchgate.net In the context of thioxanthene synthesis, ammonium persulfate can be used in the oxidation of thiophene (B33073) to 10-oxothiophene, a precursor to 9-Oxo-9H-thioxanthene 10,10-dioxide.

A visible-light-driven photocatalytic oxidation of 9H-thioxanthenes to thioxanthones using molecular oxygen as the oxidant and riboflavin (B1680620) tetraacetate as a metal-free photocatalyst has also been reported, offering a greener alternative. nih.govresearchgate.net

Palladium-catalyzed reactions have emerged as a powerful tool in organic synthesis. A notable example is the sulfonylative homocoupling of appropriately substituted benzophenones to produce 9H-thioxanthen-9-one 10,10-dioxides. acs.orgresearchgate.net This method offers a direct and scalable route to these important heterocycles, which have applications in organic electronics. semanticscholar.orgacs.orgresearchgate.net The reaction mechanism is thought to involve the oxidative addition of an aryl triflate to a Pd(0) complex, followed by the formation of a sulfinate intermediate and subsequent reductive elimination to yield the diaryl sulfone.

The construction of the thioxanthene ring system itself can be achieved through various ring closure strategies. These can be broadly categorized as nucleophilic or electrophilic.

Nucleophilic Ring Closure: This approach often involves the reaction of a thiophenol derivative with a suitable electrophile, followed by an intramolecular cyclization. For example, the reaction of (2-fluorophenyl)(2-halophenyl)methanones with sodium sulfide (B99878) nonahydrate in DMF at 60°C yields 9H-thioxanthen-9-ones. researchgate.net Another strategy involves the reaction of diaryl sulfones with n-butyllithium and 2,3-dibromophthalazine-1,4-dione to form a spiro-9H-thioxanthene-10,10-dioxide derivative. acs.org

Electrophilic Ring Closure (Friedel-Crafts type): Intramolecular Friedel-Crafts reactions are a classic method for forming cyclic ketones. In the context of thioxanthenes, this typically involves the acid-catalyzed cyclization of a diaryl sulfide precursor. For example, 2-(p-trifluoromethylphenylthio)benzoic acid can be cyclized using concentrated sulfuric acid to yield 2-(trifluoromethyl)-9H-thioxanthen-9-one. Similarly, the condensation of thiosalicylic acid with toluene (B28343) in the presence of concentrated sulfuric acid leads to 2-methyl-9H-thioxanthen-9-one. More recently, trifluoroacetic acid (TFA) has been used as an effective organocatalyst for the intramolecular Friedel-Crafts alkylation of diaryl secondary alcohols to synthesize various halogen-substituted thioxanthenes. acs.orgresearchgate.netnih.gov

Functionalization and Derivatization at the C-9 Position

The C-9 position of the thioxanthene scaffold is a key site for introducing structural diversity and modulating the electronic properties of the molecule.

The carbonyl group at the C-9 position of thioxanthen-9-one and its derivatives is susceptible to nucleophilic attack by organometallic reagents such as Grignard and organolithium reagents. This reaction is a versatile method for introducing a wide range of alkyl and aryl substituents at the C-9 position, leading to the formation of tertiary alcohols. acs.orgnih.gov

For example, the addition of phenyl or benzyl (B1604629) magnesium chloride to 2-(trifluoromethyl)-9H-thioxanthen-9-one results in the corresponding 9-substituted tertiary alcohols. Similarly, the reaction of 9H-xanthen-9-one with benzyl magnesium chloride produces 9-benzyl-9H-xanthen-9-ol. acs.org The synthesis of 9-allyl-2-chlorothioxanthen-9-ol, an intermediate for the drug zuclopenthixol, is achieved through the Grignard alkylation of 2-chlorothioxanthen-9-one with allylmagnesium chloride. dtu.dk Organolithium reagents also readily add to aldehydes and ketones to form alcohols. masterorganicchemistry.com

The introduction of various substituents onto the thioxanthene ring system can significantly influence its electronic properties. This is often achieved through multi-step synthetic sequences. For instance, the electron-withdrawing nature of the carbonyl and sulfone groups in 3-chloro-10,10-dioxide-thioxanthen-9-one facilitates nucleophilic aromatic substitution at the 3-chloro position with various piperidines and piperazines. nih.gov

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig coupling, can be employed to introduce substituents. For example, 2-(3,6-di-tert-butyl-9H-carbazol-9-yl)-9H-thioxanthen-9-one can be synthesized from 2-bromo-9H-thioxanthen-9-one and 3,6-di-tert-butyl-9H-carbazole. The ability to introduce a variety of functional groups allows for the fine-tuning of the electronic and, consequently, the photophysical and electrochemical properties of the thioxanthene derivatives. acs.org

Exploration of Stereoselective Synthesis for Chiral Thioxanthene Oxidized Systems

The synthesis of chiral thioxanthene oxidized systems, such as 9-sulfinyl-9H-thioxanthene 10-oxide, presents a significant stereochemical challenge due to the pyramidal nature of the sulfoxide group, which renders the sulfur atom a stereocenter. The orientation of the sulfinyl oxygen can be either pseudo-axial or pseudo-equatorial, leading to diastereomers if another chiral center is present or enantiomers if the sulfur is the sole stereocenter.

Research into the stereochemistry of thioxanthene 10-oxide and its C-9 methylated analogs has provided valuable insights into the conformational preferences of these systems. acs.orgacs.org In deuteriochloroform, thioxanthene 10-oxide preferentially adopts a conformation where the sulfinyl oxygen atom is in a pseudo-equatorial position. acs.org This preference is also observed in cis- and trans-9-methylthioxanthene 10-oxides and 9,9-dimethylthioxanthene 10-oxide. acs.org However, the introduction of a substituent at a peri position, such as in 1-methyl-4-chlorothioxanthene 10-oxide, can shift the conformational equilibrium, favoring a pseudo-axial orientation for the sulfinyl oxygen. acs.org

The stereoselective synthesis of chiral thioxanthene oxides can be approached by several strategies. One method involves the asymmetric oxidation of a prochiral thioxanthene precursor using a chiral oxidizing agent or a catalyst. While the direct asymmetric synthesis of this compound is not extensively detailed in the provided context, the principles of asymmetric sulfoxidation are well-established in organic chemistry.

Another approach involves the separation of diastereomers. For instance, if a thioxanthene precursor already contains a chiral center, oxidation of the sulfur atom will lead to a mixture of diastereomers, which may be separable by chromatography or crystallization. The synthesis of chiral thioxanthones has been achieved through the reaction of 1-chloro-4-propoxy-9H-thioxanthen-9-one with a suitable chiral amino alcohol in the presence of a copper iodide catalyst. mdpi.com Although this example focuses on introducing chirality at a substituent, a similar principle could be applied where a chiral auxiliary directs the stereochemical outcome of the sulfur oxidation.

The table below summarizes the conformational preferences of the sulfinyl oxygen in different thioxanthene 10-oxide derivatives based on the available research.

CompoundPreferred Sulfinyl Oxygen ConformationReference
Thioxanthene 10-oxidePseudo-equatorial acs.org
cis-9-Methylthioxanthene 10-oxidePseudo-equatorial acs.org
trans-9-Methylthioxanthene 10-oxidePseudo-equatorial acs.org
9,9-Dimethylthioxanthene 10-oxidePseudo-equatorial acs.org
1-Methyl-4-chlorothioxanthene 10-oxidePseudo-axial acs.org

The development of stereoselective synthetic methods for compounds like this compound is crucial for investigating their potential applications, as the biological activity and material properties of chiral molecules are often highly dependent on their stereochemistry.

Elucidation of Reaction Pathways and Mechanistic Insights in Thioxanthene Oxidized Chemistry

Mechanistic Studies of Oxidative Transformations on Sulfur and Carbon Centers

The oxidation of thioxanthene (B1196266) derivatives can occur at both the sulfur atom and the C-9 position. The sulfur atom in the thioxanthene ring can be oxidized to form sulfoxides and sulfones (S,S-dioxides). acs.org For instance, thioxanthene can be oxidized to a sulfone derivative using reagents like meta-chloro peroxy benzoic acid (m-CPBA). acs.org This transformation highlights the nucleophilic character of the sulfur atom.

The C-9 position of the thioxanthene ring is benzylic and susceptible to oxidation. Studies have shown that 9H-xanthenes and 9H-thioxanthenes can be oxidized to their corresponding xanthones and thioxanthones using molecular oxygen under visible light irradiation with a metal-free photocatalyst. grafiati.com Mechanistic studies on the C-H amination of xanthene and thioxanthene have revealed that these reactions can proceed without a metal catalyst. nih.gov The proposed mechanism involves a hydride transfer from the dihydroheteroanthracene substrate to an acceptor, such as a benzoquinone or an iminoiodane, followed by the addition of a nucleophile. nih.gov This indicates that the C-9 position is prone to hydride abstraction, forming a stabilized cationic intermediate.

Furthermore, direct C(sp³)–H sulfonylation at the C-9 position of thioxanthenes has been achieved using a CuCl/DDQ catalyst system with sodium sulfinates. researchgate.net Mechanistic investigations, including electron paramagnetic resonance (EPR) studies, suggest that this transformation proceeds via a radical/radical cross-coupling process. researchgate.net Similarly, a metal-free radical-radical cross-coupling of xanthenes with sulfonyl hydrazides provides access to xanthen-9-sulfone derivatives. researchgate.net These studies underscore the dual reactivity of the thioxanthene scaffold, allowing for oxidative functionalization at both the sulfur and carbon centers through various ionic and radical pathways.

Unraveling Complex Catalytic Cycles (e.g., Pd(0)-chelated arylsulfinate intermediates)

While the specific term "Pd(0)-chelated arylsulfinate intermediates" in the context of thioxanthene chemistry was not found in the search results, the literature points to the use of palladium catalysis in the functionalization of related systems. For example, palladium-catalyzed asymmetric addition of aryl boronic acids to glycine (B1666218) esters has been achieved using a TEMPO salt as an oxidant to generate a reactive iminium species. uni-regensburg.de This demonstrates the utility of palladium in mediating C-C bond formation in systems that can form stabilized cationic intermediates, a feature relevant to thioxanthene chemistry at the C-9 position.

The synthesis of 9-(l,3-dithiol-2-ylidene)thioxanthene derivatives has been accomplished, and these compounds have been shown to undergo clean metal-catalyzed cross-coupling reactions under Suzuki and Sonogashira conditions. dur.ac.uk This is noteworthy as it indicates that the thioxanthene core is stable to these palladium-catalyzed conditions, allowing for further functionalization.

Electrochemical Reduction and Oxidation Mechanisms of Thioxanthene Derivatives

The electrochemical behavior of thioxanthene derivatives has been a subject of significant investigation. The electrochemical reduction of thioxanthene-9-one and its S,S-dioxide derivatives leads to the formation of persistent radical anions and, in the case of the S,S-dioxide, a dianion. researchgate.net These species exhibit strong absorption in the UV-VIS-NIR region, making them relevant for applications in organic electronics and electrochromic materials. researchgate.netresearchgate.net

Studies on 1H-thioxanthene-1,4,9-trione derivatives reveal a three-stage electrochemical reduction process. researchgate.net This process involves the formation of long-lived radical anions and unstable dianions in the initial stages. researchgate.net The final products are 1,4-dihydroxy-1H-thioxantene-9-ones. researchgate.net The electrochemical activity of thioxanthene derivatives and their ability to form stable radical anions are well-established. researchgate.net

The electrochemical oxidation of thioxanthenes has also been studied. Spectroscopic analysis has demonstrated the intermediacy of a transition radical cation during the sequential oxidation of thioxanthene upon photolysis. tandfonline.com This stepwise oxidation can lead to the formation of thioxanthenone. tandfonline.com

Advanced Spectroscopic and Structural Characterization Techniques for Oxidized 9h Thioxanthenes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment and Stereochemical Analysis

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural elucidation of oxidized thioxanthenes in solution. Both ¹H and ¹³C NMR provide critical information regarding the molecular framework, while solvent-effect studies can help in determining the conformational preferences of the sulfoxide (B87167) groups. acs.org

The stereochemistry of the sulfoxide group, which can be either axial or pseudo-axial, significantly influences the chemical shifts of nearby protons and carbons. For instance, in thioxanthene (B1196266) S-oxides, the conformational preference of the S=O group is sensitive to the solvent environment. acs.org The analysis of chemical shifts and coupling constants allows for the assignment of specific stereoisomers. For example, the protons on the carbon adjacent to the sulfinyl group (C9) would exhibit distinct chemical shifts depending on the orientation of the sulfinyl oxygen. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm proton-proton and proton-carbon connectivities, respectively, solidifying the structural assignment.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Thioxanthene Derivatives Note: Data is illustrative for the thioxanthene core and will vary with substitution and oxidation state.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aromatic Protons7.10 - 7.80125.0 - 135.0
C9-H3.80 - 4.5035.0 - 45.0
Aromatic Carbons-125.0 - 145.0
C9-35.0 - 45.0

This interactive table is based on general data for thioxanthene derivatives. acs.orgresearchgate.netsemanticscholar.org

Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is crucial for confirming the molecular weight and elemental composition of 9-sulfinyl-9H-thioxanthene 10-oxide. purdue.edu High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the precise molecular formula and distinguishing it from other compounds with the same nominal mass. acs.orgnih.gov

Beyond simple molecular weight determination, tandem mass spectrometry (MS/MS) offers deep structural insights through controlled fragmentation of the parent ion. purdue.edu The fragmentation pattern is a molecular fingerprint that helps to piece together the structure. For organosulfur compounds, characteristic fragmentation pathways often involve the loss of sulfur-containing moieties. In the case of this compound, key fragmentation events would likely include the loss of SO, SO₂, or the entire sulfinyl group. Studying these fragmentation pathways helps to confirm the presence and location of the oxidized sulfur functional groups. diva-portal.org Techniques like chemical ionization can be employed to generate a more prominent molecular ion peak when it is weak or absent in electron ionization mass spectra. sci-hub.se

Table 2: Expected High-Resolution Mass Spectrometry Data and Key Fragments

Ion Description Expected m/z
[M+H]⁺Protonated Molecular Ion263.0246 (for C₁₃H₁₀O₂S₂)
[M-SO]⁺Fragment from loss of sulfoxide215.0321
[M-SO₂]⁺Fragment from loss of sulfone199.0372
[C₁₃H₉S]⁺Thioxanthylium cation197.0447

This interactive table presents theoretical data based on the compound's formula and common fragmentation patterns for organosulfur compounds. diva-portal.orgscispace.com

Vibrational Spectroscopy (Infrared and Raman) for Identification of Key Functional Groups and Bonding Environments

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying key functional groups and probing the bonding environments within a molecule. bdu.ac.in For this compound, these techniques are particularly useful for detecting the sulfur-oxygen bonds.

The S=O stretching vibrations give rise to strong and characteristic absorption bands in the IR spectrum, typically in the range of 1000-1100 cm⁻¹ for sulfoxides and 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric) for sulfones. The presence of distinct bands in these regions would provide direct evidence for the two different oxidized sulfur moieties. Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. spectroscopyonline.com The combination of both techniques allows for a more complete vibrational assignment. ignited.inresearchgate.net Density Functional Theory (DFT) calculations are often used in conjunction with experimental spectra to accurately assign vibrational modes. ignited.inresearchgate.net

Table 3: Characteristic Vibrational Frequencies for Key Functional Groups

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Spectroscopy
Sulfoxide (S=O)Stretch1000 - 1100Strong in IR
Sulfone (SO₂)Asymmetric Stretch1300 - 1350Strong in IR
Sulfone (SO₂)Symmetric Stretch1120 - 1160Strong in IR
Aromatic C-HStretch3000 - 3100IR, Raman
C-SStretch600 - 800IR, Raman

This interactive table is based on established group frequencies for organosulfur compounds. bdu.ac.inignited.inrug.nl

Single-Crystal X-ray Diffraction for Definitive Molecular Geometry and Solid-State Architecture

An X-ray crystallographic analysis would reveal the puckered conformation of the central thioxanthene ring and the precise orientation (axial or equatorial) of the oxygen atoms on the sulfur centers. researchgate.net The resulting atomic coordinates allow for the calculation of all geometric parameters, providing an exact picture of the molecule's architecture. uol.de This information is invaluable for understanding intermolecular interactions, such as hydrogen bonds or π–π stacking, which dictate the crystal packing and solid-state properties of the material. dur.ac.uk Structural data from closely related thioxanthene dioxide compounds confirm the non-planar nature of the heterocyclic core. researchgate.networktribe.com

Table 4: Representative X-ray Diffraction Bond Length and Angle Data for a Thioxanthene Dioxide Core Note: Data is illustrative and based on published structures of similar compounds like thioxanthen-9-one-10,10-dioxide.

Parameter Value Unit
C-S Bond Length~1.77Ångström (Å)
S=O Bond Length~1.45Ångström (Å)
C-S-C Angle~102Degrees (°)
O-S-O Angle~118Degrees (°)
Dihedral Angle (Benzene rings)~173Degrees (°)

This interactive table is based on data from related crystal structures. researchgate.net

Computational Chemistry and Theoretical Investigations of 9h Thioxanthene Oxidized Derivatives

Density Functional Theory (DFT) Studies for Electronic Structure, Ground State Geometries, and Molecular Orbitals (HOMO/LUMO)

Density Functional Theory (DFT) has been a cornerstone in elucidating the fundamental properties of thioxanthene (B1196266) derivatives. These computational studies provide critical insights into the electronic structure and ground state geometries, which are paramount for understanding their behavior in various applications.

For instance, DFT calculations, often using functionals like B3LYP, have been employed to optimize the ground state (S0) geometry of thioxanthene-based molecules. rsc.org These optimizations are crucial for obtaining accurate molecular structures, which serve as the foundation for further photophysical predictions. To ensure that these optimized structures correspond to true energy minima, harmonic vibration frequency analysis is typically performed. rsc.org

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electron-donating and -accepting capabilities. In many thioxanthene dioxide derivatives, the HOMO is localized on the donor moiety, while the LUMO resides on the thioxanthene dioxide acceptor unit. This spatial separation is a hallmark of charge-transfer character. worktribe.comchemrxiv.org The energy gap between HOMO and LUMO is a critical parameter, influencing the molecule's reactivity and absorption properties. analis.com.my For example, a narrow HOMO-LUMO gap of 0.173 eV has been calculated for certain composite materials, indicating high reactivity and favorable charge transfer dynamics. analis.com.my

Theoretical investigations on related thioxanthene derivatives, such as 9-[3-(Dimethylamino)propyl]-2-trifluoro-methyl-9H-thioxanthen-9-ol, have utilized DFT methods with basis sets like 6-311G(d,p) to calculate optimized geometries and vibrational frequencies, showing good agreement with experimental data. researchgate.net Natural Bond Orbital (NBO) analysis, another tool in the computational chemist's arsenal, can reveal hyperconjugative interactions that contribute to molecular stability. researchgate.net

The geometry of the thioxanthene core itself is of significant interest. The folded structure of acceptors like 9,9-dimethylthioxanthene-S,S-dioxide (TXO2) can lead to a high triplet energy and a shallow LUMO level. worktribe.com This has tangible effects on electron transport and injection in organic light-emitting diode (OLED) devices. worktribe.com

Table 1: Calculated HOMO/LUMO Energies and Energy Gaps for Selected Thioxanthene Derivatives and Related Compounds

Compound/SystemHOMO (eV)LUMO (eV)Energy Gap (eV)Source
GO--1.380 analis.com.my
rGO--1.738 analis.com.my
rGO-MNP Composite--0.173 analis.com.my
BPhCz-ThX--- rsc.org

Note: Specific HOMO/LUMO energy values for BPhCz-ThX were not provided in the source, but their levels were deduced from electrochemical measurements and used in device engineering.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization and Absorption/Emission Properties

Time-Dependent Density Functional Theory (TD-DFT) is an indispensable tool for exploring the excited states of molecules, providing a theoretical lens through which to view their absorption and emission properties. This method is frequently used to calculate the energies of singlet (Sn) and triplet (Tn) excited states based on the optimized ground state geometry. rsc.org

TD-DFT calculations have been instrumental in understanding the photophysical behavior of thioxanthene derivatives, particularly those designed for applications like Thermally Activated Delayed Fluorescence (TADF). rsc.org For D-A-D (donor-acceptor-donor) type TADF emitters incorporating a thioxanthene-S,S-dioxide acceptor, TD-DFT calculations have successfully supported the observed changes in the orbital character of singlet and triplet states (local vs. charge transfer), which significantly impact the rates of delayed fluorescence. rsc.org

In studies of TADF emitters, TD-DFT is used to predict the energies of the lowest singlet (S1) and triplet (T1) states. The energy difference between these states (ΔEST) is a critical parameter for efficient TADF. worktribe.com The accuracy of these predictions is often validated by comparing them with experimental photoluminescence spectra. rsc.org For example, the triplet energy (ET) can be experimentally determined from the highest energy vibronic sub-band of the phosphorescence spectrum at low temperatures (e.g., 77 K). rsc.org

Furthermore, TD-DFT can simulate absorption spectra, which can then be compared to experimental UV-Vis spectra. rsc.org For instance, in para-substituted sulfone-based emitters, TD-DFT calculations have shown that less distorted geometries lead to stronger electron conjugation in the excited state, resulting in lower energy absorption bands compared to their meta-substituted counterparts. chemrxiv.org

Theoretical Analysis of Singlet-Triplet Energy Gaps (ΔEST) and Spin-Orbit Coupling (SOC) Constants

A small energy gap between the lowest singlet (S1) and triplet (T1) states (ΔEST) is a defining characteristic of efficient TADF materials, as it facilitates the up-conversion of triplet excitons to singlets through reverse intersystem crossing (rISC). rsc.org Computational chemistry provides powerful tools to predict and understand the factors governing ΔEST.

For donor-acceptor (D-A) type molecules, ΔEST is heavily influenced by the degree of overlap between the HOMO and LUMO. A smaller overlap generally leads to a smaller ΔEST. rsc.org DFT and TD-DFT calculations are routinely used to estimate the energies of the S1 and T1 states, and thus the ΔEST. worktribe.comrsc.orgrsc.org For example, in the TADF emitter DPO-TXO2, which features a thioxanthene-S,S-dioxide acceptor, a very small ΔEST of 0.01 eV was identified in a Zeonex matrix, highlighting its promise. worktribe.com

However, a small ΔEST alone is not sufficient for high TADF efficiency. Spin-orbit coupling (SOC), which governs the rate of intersystem crossing and reverse intersystem crossing, is also critically important. rsc.org There is often a trade-off: molecular designs that minimize ΔEST by separating the HOMO and LUMO also tend to reduce SOC. rsc.org

Recent computational strategies have focused on overcoming this trade-off. One approach involves the strategic placement of heavy atoms to enhance SOC without significantly compromising the ΔEST. rsc.org Theoretical studies have shown that introducing a bromine atom can increase SOC, while a chlorine atom can provide a balance between a low activation energy and enhanced SOC. rsc.org Molecular dynamics simulations combined with quantum chemical calculations can reveal how specific molecular vibrations can promote excited-state mixing, leading to an enhanced SOC. rsc.org

Modeling of Intramolecular Charge Transfer (ICT) States and Their Contribution to Photophysical Behavior

The photophysical properties of many thioxanthene-based compounds, especially those with a donor-acceptor architecture, are dominated by intramolecular charge transfer (ICT) states. In these states, an electron is promoted from the electron-donating part of the molecule to the electron-accepting part upon photoexcitation.

Computational modeling is crucial for characterizing these ICT states. The spatial distribution of the HOMO and LUMO, as calculated by DFT, provides the first indication of ICT character. A clear separation of the HOMO on the donor and the LUMO on the acceptor is a strong sign of a charge-transfer transition. rsc.org

TD-DFT calculations further elucidate the nature of the excited states. For D-A-D type TADF emitters with a thioxanthene-S,S-dioxide acceptor, the change in the orbital character of singlet and triplet states between local excited (LE) and charge transfer (CT) states has been shown to be a key factor influencing delayed fluorescence rates. rsc.org The environment also plays a significant role in tuning the energy levels of the ICT state relative to other local triplet states, which in turn can be used to control the singlet-triplet energy gap. worktribe.com

Advanced computational studies have explored the impact of molecular geometry on ICT and photophysical properties. For example, restricting the rotation around the donor-acceptor bond can influence the degree of charge transfer and, consequently, the emission properties. rsc.org

Prediction of Photophysical Properties and Correlation with Experimental Observations

A key strength of computational chemistry is its ability to predict photophysical properties, which can then be correlated with experimental measurements to validate and refine theoretical models. This synergy between theory and experiment is crucial for the rational design of new materials.

For thioxanthene-based materials, DFT and TD-DFT calculations are used to predict key photophysical parameters such as absorption and emission wavelengths, singlet-triplet energy gaps (ΔEST), and the nature of excited states (e.g., charge transfer vs. local excitation). rsc.orgworktribe.comrsc.org

In the development of TADF emitters, for example, theoretical predictions of ΔEST are critical. rsc.org Computational screening of different molecular designs allows researchers to prioritize candidates that are predicted to have a small ΔEST, which is a prerequisite for efficient TADF. rsc.org These predictions are then tested experimentally by synthesizing the most promising compounds and measuring their photophysical properties. For instance, the triplet energy of a material can be experimentally determined from its phosphorescence spectrum at 77 K and compared with the value calculated by TD-DFT. rsc.org

The agreement between predicted and experimental values provides confidence in the computational models. For example, TD-DFT calculations have been shown to accurately support the observed changes in the orbital character of singlet and triplet states in a series of TADF emitters, explaining the significant variations in their delayed fluorescence rates despite having similar ΔEST values. rsc.org

Discrepancies between theoretical predictions and experimental observations can also be highly informative, pointing to the influence of factors not fully captured by the computational model, such as solvent effects or solid-state packing. This iterative process of prediction, experimentation, and refinement is a powerful paradigm for accelerating the discovery of new functional materials.

Photophysical Properties and Applications in Advanced Organic Functional Materials

Design Principles for Thermally Activated Delayed Fluorescence (TADF) Emitters

The efficiency of OLEDs is intrinsically linked to the quantum efficiency of the emitter materials. In OLEDs, the recombination of electrons and holes generates both singlet (25%) and triplet (75%) excitons. While traditional fluorescent materials can only utilize the singlet excitons, TADF materials can harvest the triplet excitons through a process called reverse intersystem crossing (RISC), potentially leading to 100% internal quantum efficiency (IQE). The design of efficient TADF emitters revolves around optimizing this RISC process.

Strategies for Enhancing Reverse Intersystem Crossing (RISC) Rates

The rate of reverse intersystem crossing (kRISC) is a critical parameter for the performance of TADF emitters. A high kRISC is essential for minimizing the population of triplet excitons, which can lead to detrimental effects like exciton (B1674681) annihilation and chemical degradation, thereby improving the operational stability of OLEDs. The primary strategy to enhance kRISC is to minimize the energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). This small energy difference facilitates the thermal up-conversion of triplet excitons to the singlet state.

Several molecular design strategies are employed to achieve a small ΔEST. One common approach is the use of donor-acceptor (D-A) architectures, which spatially separate the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This separation reduces the exchange energy between the singlet and triplet states, thereby decreasing ΔEST. Furthermore, introducing multiple donor units can lead to a delocalized charge transfer triplet state, which can also contribute to a smaller ΔEST and a more stable triplet state.

Role of Twisted Donor-Acceptor Architectures in TADF Efficiency

A key design principle for efficient TADF emitters is the creation of a twisted geometry between the donor and acceptor moieties. This twisted conformation interrupts the π-conjugation between the donor and acceptor, leading to a significant spatial separation of the HOMO and LUMO. This separation is crucial for minimizing the ΔEST, a fundamental requirement for efficient RISC. For instance, in some diphenylsulfone-based TADF emitters, a nearly orthogonal arrangement between the donor and acceptor units has been shown to result in very small ΔEST values, making the RISC process highly viable.

The twisted structure not only facilitates a small ΔEST but also influences other photophysical properties. However, a significant twist can sometimes lead to lower oscillator strengths and, consequently, lower fluorescence rate constants. Therefore, a delicate balance must be struck in the degree of twisting to optimize both the RISC rate and the radiative decay rate of the singlet excitons. Donor-acceptor-donor (D-A-D) architectures have also been explored and have shown to be more efficient in some cases compared to simple D-A systems, even with similar singlet-triplet gaps.

Wavelength Tuning Strategies through Molecular Engineering

The ability to tune the emission wavelength of TADF emitters is crucial for their application in full-color displays and lighting. This is typically achieved through careful molecular engineering of the donor and acceptor units within the D-A framework. The emission color is directly related to the energy of the S1 state.

One effective strategy for tuning the emission wavelength is to modify the electron-donating or electron-accepting strength of the constituent moieties. For example, a series of solution-processable TADF conjugated polymers based on a 2-(4-(diphenylamino)-phenyl)-9H-thioxanthen-9-one-10,10-dioxide (TXO-TPA) acceptor unit demonstrated that the emission could be tuned from red to orange (601–655 nm) by copolymerizing it with different host/hole-transporting units. The introduction of a cyano substituent is another strategy that has been shown to cause a redshift in the emission wavelength.

Furthermore, the substitution pattern on the aromatic rings can also influence the emission color. For instance, modifying the position of donor groups on a diphenylsulfone acceptor from a meta to a para position can affect the electronic properties and thus the emission wavelength. Strategic placement of substituents can also induce steric interactions that alter the molecular geometry, which in turn affects the energy levels and emission color.

Development as Active Components in Organic Light-Emitting Diodes (OLEDs)

Derivatives of 9-sulfinyl-9H-thioxanthene 10-oxide and related structures have been successfully incorporated as active components in OLEDs, serving as both emitters and host materials.

Emitter Applications (Blue, Green, Orange, Red TADF Emitters)

The versatility of the thioxanthene-based acceptor core has enabled the development of TADF emitters spanning the visible spectrum.

Blue Emitters: Novel TADF materials using 9,9-dimethyl-9H-thioxanthene 10,10-dioxide as an electron acceptor, combined with spiro[acridine-9,9'-fluorene] and spiro[acridine-9,9'-xanthene] as electron donors, have been designed as blue emitters. One such material, 2D2-SB, exhibited a small ΔEST of 0.064 eV and an emission wavelength of 439.5 nm, making it a suitable candidate for blue OLEDs.

Green Emitters: While specific examples for green emitters based on the exact "

Circularly Polarized Electroluminescence (CPEL) and Chiral OLEDs

The 9H-thioxanthen-9-one 10,10-dioxide core structure is a potent electron acceptor, making it a valuable building block in the design of advanced organic functional materials. chemrxiv.orgacs.orgnih.gov Its derivatives have found significant use in materials for thermally activated delayed fluorescence (TADF), particularly in the challenging field of circularly polarized organic light-emitting diodes (CP-OLEDs). chemrxiv.orgacs.orgnih.govsemanticscholar.org

The efficacy of the thioxanthen-9-one (B50317) 10,10-dioxide moiety in these applications stems from its rigid, electron-deficient nature. When incorporated into a donor-acceptor (D-A) molecular architecture, it promotes a significant separation between the Highest Occupied Molecular Orbital (HOMO), typically located on the electron-donor unit, and the Lowest Unoccupied Molecular Orbital (LUMO), which is localized on the thioxanthene-based acceptor. tandfonline.comchemrxiv.org This spatial separation of frontier molecular orbitals leads to a small singlet-triplet energy gap (ΔEST), a critical prerequisite for efficient TADF. tandfonline.com

To generate circularly polarized electroluminescence (CPEL), chirality must be introduced into the molecular structure of the TADF emitter. Researchers have successfully synthesized chiral TADF materials by integrating the thioxanthen-9-one 10,10-dioxide acceptor with chiral donor units or by creating molecules with a chiral spiro-axis. semanticscholar.orgsci-hub.se These chiral designs induce a helical twist in the molecule's electronic structure, resulting in the emission of circularly polarized light. For instance, a chiral spiro-axis design has been used to create blue TADF emitters for efficient CP-OLEDs that exhibit low efficiency roll-off. semanticscholar.org The combination of the strong acceptor properties of the thioxanthene (B1196266) dioxide core and a well-designed chiral framework allows for the development of high-performance CP-OLEDs that can directly emit circularly polarized light, a property highly sought after for applications in 3D displays, optical spintronics, and quantum information processing. semanticscholar.orgresearchgate.net

Utilization as Fluorescent Probes and Labels in Advanced Imaging Techniques

The unique photophysical characteristics of molecules derived from 9H-thioxanthen-9-one 10,10-dioxides have been harnessed to create novel fluorescent probes for advanced biological imaging. chemrxiv.orgacs.orgnih.gov By performing a nucleophilic addition of specific aryllithium or arylmagnesium reagents to the keto group of a substituted 9H-thioxanthen-9-one 10,10-dioxide, a class of dyes known as sulfone-fluoresceins can be synthesized. chemrxiv.orgacs.orgnih.govsemanticscholar.org

Chemical Design and Photophysical Attributes:

The chemical design of these sulfone-fluoresceins leverages the strongly electron-deficient sulfone (SO₂) bridging group. nih.gov This feature significantly lowers the LUMO energy level of the resulting fluorophore compared to traditional fluorescein, which uses an oxygen bridge. nih.govsemanticscholar.org The consequence of this modification is a substantial red-shift in both the absorption and emission spectra. nih.gov Dyes based on this scaffold exhibit absorption and emission maxima in the far-red region of the spectrum (>600 nm), which is highly advantageous for biological imaging due to deeper tissue penetration and reduced phototoxicity. acs.orgnih.gov

While these sulfone-fluorescein dyes display modest fluorescence quantum yields in aqueous buffer solutions, their far-red emission is optimal for excitation with common 630–640 nm lasers. acs.orgnih.gov They have been successfully evaluated as live-cell permeant labels compatible with advanced techniques like super-resolution fluorescence microscopy using 775 nm stimulated emission depletion (STED). chemrxiv.orgnih.govsemanticscholar.org This demonstrates their potential as robust fluorescent probes for visualizing subcellular structures with high resolution.

Table 1: Photophysical Properties of Sulfone-Fluorescein Derivatives Optical properties were measured in 0.1 M phosphate (B84403) buffer at pH 9.0.

CompoundAbsorption Max (λabs, nm)Molar Extinction Coefficient (ε, M-1cm-1)Emission Max (λem, nm)Fluorescence Quantum Yield (Φfl)Fluorescence Lifetime (τ, ns)pKa
Sulfone-fluorescein 5a 62290,0006430.112.5~8
Sulfone-fluorescein 5b 629110,0006520.082.2~5-6
Sulfone-fluorone 5c 62695,0006470.01-~5-6
Data sourced from research findings. chemrxiv.orgacs.orgnih.gov

Applications in Photoinitiator Systems for Polymerization Processes

Derivatives of the thioxanthen-9-one structure are widely employed as highly efficient photoinitiators for various polymerization processes. researchgate.netrsc.org A photoinitiator is a compound that, upon absorption of light, generates reactive species—free radicals or cations—that initiate polymerization. The photochemical reactivity of the thioxanthen-9-one core makes it a versatile scaffold for designing these initiators.

Photochemical Reactivity and Mechanism:

Upon exposure to UV light, the thioxanthen-9-one moiety undergoes excitation to a singlet state, followed by efficient intersystem crossing to a triplet state. This triplet state is the primary reactive species. The subsequent reaction pathway depends on the molecular structure and the surrounding chemical environment.

Free-Radical Generation: In many systems, the excited triplet state of the thioxanthen-9-one derivative interacts with a hydrogen donor, typically a tertiary amine co-initiator (e.g., triethanolamine). rsc.org Through a process of electron transfer followed by proton transfer, the process generates an aminoalkyl radical, which is the primary species that initiates the free-radical polymerization of acrylic monomers. rsc.org

Cationic Generation (Photoacid Generators): The thioxanthen-9-one scaffold can be modified to create sulfonium (B1226848) salts, which function as photoacid generators (PAGs). researchgate.net For example, 10-aryl-9-oxo-9H-thioxanthenium salts have been developed for this purpose. The electrochemical reduction of these cations is an irreversible one-electron process that leads to the cleavage of the carbon-sulfur bond, forming a thioxanthen-9-one and other products. researchgate.net Photochemically, upon UV irradiation, these sulfonium salts undergo irreversible photolysis to generate a strong Brønsted acid. This photogenerated acid can then initiate cationic polymerization of monomers such as epoxides and vinyl ethers. researchgate.net These systems are valuable in applications like oligonucleotide synthesis, where the acid is used for the detritylation step, and in holographic recording. researchgate.net

Because of their high reactivity and adaptability, thioxanthen-9-one-based photoinitiators are used in UV-curable inks, coatings, and adhesives. rsc.org

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